molecular formula C8H14ClNO B1488214 2-Chloro-1-(pyrrolidin-1-yl)butan-1-one CAS No. 666853-58-3

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B1488214
CAS No.: 666853-58-3
M. Wt: 175.65 g/mol
InChI Key: IBUSCXMNFKPWMP-UHFFFAOYSA-N
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Description

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one is a chemical compound characterized by its molecular structure, which includes a pyrrolidine ring and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of pyrrolidine with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyrrolidinyl ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to ensure the purity and yield of the final product. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It can serve as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

  • Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development.

  • Industry: It can be utilized in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one can be compared with other similar compounds, such as 2-Chloro-1-(piperidin-1-yl)butan-1-one and 2-Chloro-1-(morpholin-4-yl)butan-1-one. These compounds share structural similarities but differ in their ring structures, which can influence their chemical properties and applications.

Comparison with Similar Compounds

  • 2-Chloro-1-(piperidin-1-yl)butan-1-one

  • 2-Chloro-1-(morpholin-4-yl)butan-1-one

  • 2-Chloro-1-(thiomorpholin-4-yl)butan-1-one

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Properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSCXMNFKPWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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